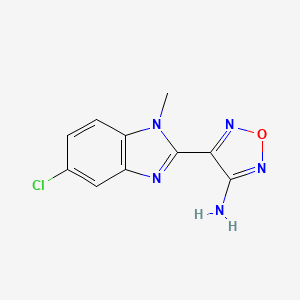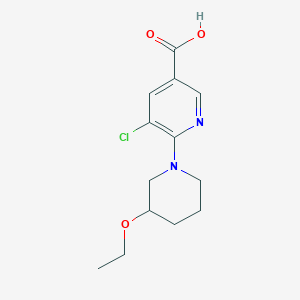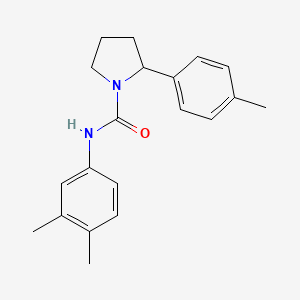
N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also known as ABT-702, is a small molecule drug that has been extensively studied for its potential therapeutic applications. ABT-702 belongs to the class of sulfonamide compounds and is structurally similar to the nucleoside adenosine.
Mechanism of Action
N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide inhibits adenosine kinase, which leads to an increase in extracellular adenosine levels. Adenosine acts on various adenosine receptors in the body, including A1, A2A, A2B, and A3 receptors. The activation of these receptors leads to various physiological effects, including vasodilation, inhibition of inflammation, and modulation of neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its selectivity for adenosine kinase. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of adenosine signaling in various physiological processes. One of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For the study of N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide include the development of more potent and selective adenosine kinase inhibitors and the study of the role of adenosine signaling in various physiological processes.
Synthesis Methods
The synthesis of N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves a multi-step process that starts with the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthol-7-sulfonic acid. The resulting compound is then reacted with sodium hydroxide to form the sodium salt of 2-naphthol-7-sulfonic acid. The sodium salt is then reacted with 3-aminobutylamine to form this compound.
Scientific Research Applications
N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the enzyme adenosine kinase, which is involved in the regulation of adenosine levels in the body. Adenosine is a signaling molecule that plays a critical role in various physiological processes, including inflammation, immune response, and neurotransmission.
properties
IUPAC Name |
N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-11(15)8-9-16-19(17,18)14-7-6-12-4-2-3-5-13(12)10-14/h6-7,10-11,16H,2-5,8-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPOKQNSGJBYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)

![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)

![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)

![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)




![3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7560330.png)
![[1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol](/img/structure/B7560338.png)